BenchChemオンラインストアへようこそ!

Albendazole Oxide

Pharmacokinetics Veterinary Medicine Drug Metabolism

Albendazole Oxide (Ricobendazole) is the primary, pharmacologically active sulfoxide metabolite of Albendazole. Choosing this compound over the prodrug eliminates the confounding, rate-limiting step of hepatic sulfoxidation, ensuring immediate and predictable target engagement in species or in vitro systems with low metabolic capacity. Essential for PK/PD modeling, enantioselective pharmacology studies using chiral separation, and regulatory residue monitoring (LC-MS/MS method validation). Direct administration yields superior plasma availability vs. oral Albendazole prodrug.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33 g/mol
CAS No. 122063-21-2
Cat. No. B7818571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbendazole Oxide
CAS122063-21-2
Molecular FormulaC12H15N3O3S
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
InChIKeyVXTGHWHFYNYFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albendazole Oxide (CAS 122063-21-2) Procurement Guide: Active Metabolite vs. Prodrug Annotations


Albendazole Oxide, also known as Ricobendazole or Albendazole sulfoxide, is the primary chiral sulfoxide metabolite of the anthelmintic prodrug Albendazole (ABZ) [1]. It functions as a tubulin polymerization inhibitor, a mechanism central to its broad-spectrum antiparasitic activity . Unlike its precursor, which is extensively metabolized via first-pass oxidation, this compound represents the immediate active molecular species against susceptible helminths . Its procurement is indicated for specialized research requiring the administration of the direct active metabolite or for analytical method validation in residue monitoring.

Why Albendazole Oxide (Ricobendazole) Cannot Be Substituted by Generic Albendazole Prodrugs


Substituting Albendazole Oxide with generic Albendazole (ABZ) or other benzimidazole analogs (e.g., Mebendazole, Fenbendazole) introduces significant experimental variability due to fundamental differences in solubility, systemic availability, and metabolic activation requirements. Albendazole Oxide is the direct pharmacologically active entity, whereas the prodrug Albendazole requires hepatic sulfoxidation for activation, a process that is species-, age-, and formulation-dependent [1]. In species or in vitro systems with limited metabolic capacity, administration of the prodrug results in low or delayed exposure to the active sulfoxide moiety, whereas direct administration of Albendazole Oxide bypasses this rate-limiting step, ensuring immediate and predictable target engagement [2]. Furthermore, the chiral nature of the sulfoxide introduces enantioselective differences in pharmacokinetics and potency that are obscured when using the achiral prodrug [3].

Quantitative Differentiation of Albendazole Oxide (CAS 122063-21-2) vs. Closest Analogs


Pharmacokinetic Profile: Reduced Tmax and MRT Compared to Prodrug Albendazole

Direct administration of Albendazole Oxide eliminates the need for first-pass hepatic sulfoxidation, resulting in a significantly shorter time to reach peak plasma concentration (Tmax) and mean residence time (MRT) compared to oral dosing with the Albendazole prodrug [1]. In sheep, the Tmax for the active sulfoxide metabolite was 7.25 ± 3.57 hours following Albendazole Oxide administration versus 8.75 ± 2.61 hours following Albendazole prodrug administration. Furthermore, the MRT was significantly shorter for Albendazole Oxide (12.89 ± 3.00 h) compared to the prodrug (15.66 ± 2.34 h) (P < 0.01) [1]. This demonstrates a more rapid achievement of therapeutic plasma levels.

Pharmacokinetics Veterinary Medicine Drug Metabolism

Pharmacokinetic Profile: Shorter Terminal Half-Life and Duration of Detectability vs. Fenbendazole Metabolite Oxfendazole

In sheep, the plasma disposition of Albendazole Oxide (ABZSO) is markedly faster than that of Oxfendazole (OFZ), the active metabolite of Fenbendazole. ABZSO was non-detectable in plasma by 60 hours post-administration of Albendazole, whereas OFZ persisted for up to 144 hours post-administration of Oxfendazole [1]. This is reflected in the terminal half-life, with ABZSO having a t1/2β of 7.0 hours compared to OFZ's 18.0 hours [1].

Comparative Pharmacokinetics Veterinary Anthelmintics Drug Residue Analysis

Injectable Formulation Bioavailability Advantage vs. Oral Albendazole Prodrug

A direct injectable formulation of Ricobendazole (Albendazole Oxide) demonstrates significantly superior plasma availability compared to oral Albendazole prodrug suspension. In calves, subcutaneous administration of Ricobendazole solution resulted in greater systemic exposure (measured as ABZ sulphoxide) than oral Albendazole suspension at equivalent dose rates [1]. The injectable route bypasses the extensive first-pass metabolism and variable absorption associated with oral Albendazole, providing a more reliable and predictable plasma concentration profile [1].

Drug Formulation Bioavailability Parenteral Administration

Chiral Differentiation: Superior Pharmacological Activity of (+)-(R)-Albendazole Oxide Enantiomer

Albendazole Oxide exists as a racemic mixture of (+)-(R) and (−)-(S) enantiomers. Studies demonstrate that the (+)-(R)-enantiomer possesses significantly greater anthelmintic activity than the (−)-(S)-enantiomer [1]. In vitro, (+)-(R)-ABZSO was significantly more effective at suppressing antigen release in Taenia solium compared to the (−)-(S) enantiomer, indicating that the majority of the biological activity resides in the (+)-(R) form [1]. This enantioselectivity is further reflected in vivo, where the plasma AUC for (+)-ABZSO (38.3 μg·h/mL) was significantly higher (P < 0.05) than for (−)-ABZSO (20.5 μg·h/mL) in cattle [2].

Enantioselective Activity Chiral Pharmacology Antiparasitic Agents

Analytical Distinction: Validated HPLC Method Discrimination from Albendazole and Albendazole Sulfone

Validated multiresidue HPLC methods can simultaneously resolve and quantify Albendazole Oxide (sulfoxide) from its prodrug (Albendazole) and its inactive metabolite (Albendazole sulfone) in complex biological matrices [1]. In a representative validated method, the limit of detection (CCα) for Albendazole sulfoxide was determined to be 1022 μg/kg, with a recovery of 97.6 ± 5.32% [1]. This analytical differentiation is essential for ensuring that research utilizing Albendazole Oxide measures the intended analyte and not a confounding metabolite or degradation product.

Analytical Chemistry HPLC Method Validation Residue Monitoring

Metabolic Bypass Advantage Over Prodrug Albendazole in Low-Metabolizing Systems

In model organisms like C. elegans, Albendazole undergoes extensive biotransformation, which directly reduces its potency [1]. This finding underscores a key limitation of the prodrug: its activity is dependent on the host's metabolic capacity to generate the active sulfoxide. In contrast, direct application of Albendazole Oxide bypasses this variable activation step, providing consistent exposure to the active moiety in systems with low or absent sulfoxidase activity [2]. This is a crucial consideration for in vitro assays, ex vivo tissue studies, or in vivo models with immature or inhibited metabolic pathways.

Drug Metabolism Xenobiotic Biotransformation In Vitro Models

Validated Application Scenarios for Albendazole Oxide (Ricobendazole) Procurement


Parenteral Anthelmintic Development and Pharmacokinetic Modeling in Veterinary Species

Given the demonstrated superiority of injectable Albendazole Oxide formulations in achieving higher and more predictable plasma availability compared to oral Albendazole prodrug [1], this compound is the optimal choice for developing parenteral anthelmintic therapies. Its use in pharmacokinetic/pharmacodynamic (PK/PD) modeling allows for precise determination of exposure-response relationships without the confounding variable of variable oral absorption and first-pass metabolism. The shorter elimination half-life (t1/2β = 7.0 h) compared to Oxfendazole (t1/2β = 18.0 h) [2] also makes it suitable for regimens requiring more frequent dosing to maintain therapeutic concentrations while still offering a predictable withdrawal period.

Enantioselective Pharmacology Studies and Development of Enantiopure Formulations

The significant difference in both in vitro activity and in vivo exposure between (+)-(R)-Albendazole Oxide and (−)-(S)-Albendazole Oxide enantiomers [REFS-3, REFS-4] makes this racemic compound essential for research into enantioselective pharmacology. Scientists can use the racemic mixture as a starting material for chiral separation to isolate the more potent (+)-(R) enantiomer for detailed characterization or for use as an analytical standard in chiral HPLC methods. This application is crucial for understanding the contribution of each enantiomer to the overall therapeutic and toxicological profile.

Analytical Method Development and Validation for Food Safety Residue Monitoring

The ability to chromatographically resolve and accurately quantify Albendazole Oxide from its prodrug (Albendazole) and inactive metabolite (Albendazole sulfone) is a mandatory requirement for regulatory residue monitoring programs [5]. Procurement of a high-purity Albendazole Oxide reference standard is essential for the development, calibration, and validation of LC-MS/MS or HPLC-UV methods used to ensure that veterinary drug residues in food products (e.g., milk, liver, muscle) are below established Maximum Residue Limits (MRLs). The validated method performance metrics for this analyte, such as its specific limit of detection (CCα = 1022 μg/kg) [5], are the benchmarks against which laboratory proficiency is measured.

In Vitro Anthelmintic Efficacy Testing in Systems with Limited Metabolic Capacity

For in vitro assays using cell lines, isolated tissues, or organisms with low endogenous sulfoxidase activity (e.g., C. elegans), the use of Albendazole Oxide eliminates the confounding variable of prodrug activation [6]. This ensures that the observed inhibitory effect on tubulin polymerization or motility is a direct measure of the active compound's intrinsic potency, rather than a composite of prodrug permeability and host metabolism. This provides a cleaner, more interpretable dataset for structure-activity relationship (SAR) studies and high-throughput screening of benzimidazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albendazole Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.